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Lanthanum--zinc (1/5)

Cat. No.: B14596685
CAS No.: 60874-48-8
M. Wt: 465.8 g/mol
InChI Key: ASFLJDMPHLYHLV-UHFFFAOYSA-N
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Description

Overview of Intermetallic Compounds in Materials Science

Intermetallic compounds are a distinct class of materials formed from two or more metallic elements. openaccessjournals.comnumberanalytics.com Unlike conventional alloys where atoms are randomly distributed, intermetallics possess an ordered atomic arrangement within a specific crystal structure. openaccessjournals.com This ordered nature and fixed stoichiometric ratio of the constituent elements are crucial for their unique properties. openaccessjournals.com These compounds often exhibit a blend of metallic and ceramic characteristics, such as high hardness, strength, and resistance to high temperatures, though they can also be brittle. wikipedia.orgopenaccessjournals.com Their properties stem from strong atomic bonds and ordered structural motifs within the crystal lattice. openaccessjournals.com The unique electronic structures of intermetallic compounds can also lead to interesting magnetic, electrical, and catalytic behaviors. openaccessjournals.comopenaccessjournals.commdpi.com This diverse range of properties makes them valuable in various applications, including structural materials, magnetic storage, and catalysis. openaccessjournals.comopenaccessjournals.com

Significance of Lanthanide-Transition Metal Intermetallics in Advanced Materials

The combination of lanthanide and transition metals in intermetallic compounds gives rise to a particularly interesting and technologically significant class of materials. researchgate.net Lanthanides, or rare-earth metals, are characterized by their partially filled 4f electron shells, which are responsible for their unique magnetic and luminescent properties. xometry.comlibretexts.org When combined with transition metals, which have partially filled d-orbitals, the resulting intermetallics can exhibit a rich variety of physical phenomena. researchgate.net

A key feature of these compounds is the interaction between the localized 4f electrons of the lanthanide and the more itinerant d-electrons of the transition metal. researchgate.netaps.org This interplay is fundamental to the design of high-performance permanent magnets, magnetostrictive materials, and materials for magneto-optical recording. researchgate.netchemrxiv.orgresearchgate.net Furthermore, many lanthanide-transition metal intermetallics are excellent candidates for hydrogen storage applications due to their ability to reversibly absorb and desorb large amounts of hydrogen. wikipedia.orgresearchgate.net The specific properties of these materials can be finely tuned by adjusting the stoichiometry or by substituting one of the constituent elements with another, allowing for the targeted design of materials with optimized performance for specific applications. mdpi.com

Historical Context of Lanthanum-Zinc (1/5) Investigations and Previous Structural Determinations

The La-Zn binary system has been the subject of scientific investigation for many decades, with initial studies focusing on determining the phase diagram and the crystal structures of the various intermetallic compounds that form between lanthanum and zinc. cdnsciencepub.com Early work by researchers such as Nowotny in 1942 provided the first lattice parameters for LaZn₅ based on X-ray powder diffraction data. researchgate.netiucr.org

LaZn₅ was identified to crystallize in the hexagonal CaCu₅-type structure. benthamopen.com This structure type is common for AB₅ compounds. wikipedia.orgdokumen.pub Over the years, the structural parameters of LaZn₅ have been re-determined with increasing accuracy. For instance, a 2011 study refined the crystal structure using single-crystal X-ray diffraction, providing more precise atomic positions and anisotropic displacement parameters. researchgate.netiucr.orgnih.gov This study confirmed the space group as P6/mmm. iucr.orgnih.gov The structure consists of layers of atoms, with the lanthanum atom surrounded by 18 zinc atoms and two other lanthanum atoms. researchgate.netiucr.orgnih.gov

Table 1: Crystallographic Data for Lanthanum-zinc (1/5)

ParameterValueSource
Crystal SystemHexagonal iucr.org
Space GroupP6/mmm iucr.orgnih.gov
Pearson SymbolhP6 iucr.orgnih.gov
Structure TypeCaCu₅ iucr.orgnih.gov
Lattice Parameter (a)5.4654 (17) Å iucr.org
Lattice Parameter (c)4.2574 (15) Å iucr.org
Unit Cell Volume (V)110.13 (6) ų iucr.org
Formula Units per Cell (Z)1 iucr.org

Scope and Objectives of Contemporary Academic Inquiry into Lanthanum-zinc (1/5)

Modern research on LaZn₅ and related compounds has moved beyond basic structural characterization to explore its potential in advanced applications. A significant area of interest is its use as a precursor or component in materials for hydrogen storage. While LaNi₅ is a well-known hydrogen storage material, researchers have investigated substituting nickel with other elements, including zinc, to modify the thermodynamic properties of hydrogen absorption and desorption. mdpi.comresearchgate.net The aim is to develop materials that can store hydrogen efficiently and safely under practical temperature and pressure conditions. repec.orgllnl.gov

Another burgeoning field of inquiry is the catalytic activity of lanthanum-zinc compounds. mdpi.com The unique electronic structure arising from the combination of a rare-earth element and a transition metal can create active sites for various chemical reactions. mdpi.comtandfonline.com For example, lanthanum-zinc oxide nanocomposites have been investigated for their catalytic performance in the reduction of organic pollutants. mdpi.com Research in this area focuses on understanding the structure-property relationships to design more efficient and stable catalysts. researchgate.net Furthermore, the fundamental electronic and magnetic properties of LaZn₅ continue to be explored through theoretical calculations and experimental measurements to gain a deeper understanding of the bonding and interactions within this intermetallic system. iucr.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula LaZn5 B14596685 Lanthanum--zinc (1/5) CAS No. 60874-48-8

Properties

CAS No.

60874-48-8

Molecular Formula

LaZn5

Molecular Weight

465.8 g/mol

IUPAC Name

lanthanum;zinc

InChI

InChI=1S/La.5Zn

InChI Key

ASFLJDMPHLYHLV-UHFFFAOYSA-N

Canonical SMILES

[Zn].[Zn].[Zn].[Zn].[Zn].[La]

Origin of Product

United States

Synthetic Methodologies for Lanthanum Zinc 1/5 Intermetallic Compounds

Traditional Solid-State Synthesis Approaches for Intermetallics

Solid-state synthesis methods are the most conventional and widely employed routes for producing LaZn₅ and other intermetallic compounds. These techniques involve the direct reaction of constituent elements at elevated temperatures.

Arc-Melting Techniques

Arc-melting is a prevalent method for synthesizing bulk intermetallic alloys by melting the pure constituent elements together. tdx.cat The process is conducted in a furnace with a non-consumable electrode, typically made of tungsten, and a water-cooled copper crucible that holds the raw materials. tdx.catias.ac.in To prevent oxidation of the highly reactive lanthanum, the melting is carried out under a high-purity inert atmosphere, such as argon. ias.ac.in

The general procedure involves placing stoichiometric amounts of lanthanum and zinc into the crucible. An electric arc is then generated between the electrode and the metals, creating a plasma that melts the constituents. tdx.cat To ensure a homogeneous composition, the resulting ingot, often called a "button," is typically flipped and re-melted multiple times. ias.ac.in This repeated melting helps to evenly distribute the elements throughout the alloy. ias.ac.in While this method is effective for producing bulk polycrystalline LaZn₅, the rapid and non-uniform cooling can sometimes lead to compositional inhomogeneities or the formation of non-equilibrium phases. tdx.cat Subsequent heat treatment is often necessary to achieve a more uniform and stable microstructure.

Table 1: General Parameters for Arc-Melting of AB₅-Type Intermetallics

ParameterTypical Value/ConditionPurposeReference
Starting MaterialsHigh-purity elemental La and ZnEnsures stoichiometric composition of the final compound. ias.ac.in
AtmosphereHigh-purity Argon (Ar)Prevents oxidation of reactive metals during melting. ias.ac.in
CrucibleWater-cooled copperContains the molten alloy without reacting with it and allows for rapid solidification. ias.ac.in
Melting CyclesMultiple (e.g., three times)To ensure chemical homogeneity of the resulting ingot. ias.ac.in

High-Energy Ball Milling Processes

High-energy ball milling, a form of mechanical alloying, is a solid-state powder processing technique used to synthesize intermetallic compounds from elemental powders. nih.govresearchgate.net The process involves sealing the starting powders (lanthanum and zinc) in a vial with hardened steel or tungsten carbide balls. ias.ac.in The vial is then subjected to high-energy impacts from a planetary or shaker mill, leading to repeated fracturing and cold welding of the powder particles. researchgate.net

This intimate mixing at the atomic level can induce the formation of the LaZn₅ intermetallic phase directly in the solid state. conicet.gov.ar The parameters of the milling process, such as milling time, speed, and the ball-to-powder mass ratio, are critical in determining the final phase and crystallite size of the product. conicet.gov.armdpi.com For instance, in the related Mg-Zn system, the formation of intermetallic phases was observed by X-ray diffraction after 8 hours of milling. mdpi.com Mechanical alloying is particularly useful for producing nanocrystalline or even amorphous powders, which may exhibit unique properties compared to their coarse-grained counterparts. researchgate.net However, contamination from the milling media and atmosphere can be a concern, necessitating careful control of the milling environment. conicet.gov.ar

Solid-State Reaction and Annealing Protocols for Compound Formation

Solid-state reaction followed by annealing is a precise method for forming well-ordered intermetallic compounds, including high-quality single crystals of LaZn₅. nih.gov This technique typically begins with mixing stoichiometric amounts of the constituent powders. For LaZn₅, this can involve elemental zinc and a precursor like LaZn powder. nih.gov The powder mixture is then compacted into a pellet to ensure good contact between the reactant particles. nih.gov

The pellet is sealed in an inert container, such as an evacuated silica (B1680970) ampoule, to prevent oxidation during heating. nih.gov The sealed ampoule is then subjected to a prolonged annealing period at a high temperature that is below the melting point of the compound. For the synthesis of a LaZn₅ single crystal, a reported protocol involves annealing at 873 K (600 °C) for an extended period of 30 days. nih.gov This long duration allows for slow atomic diffusion, facilitating the formation of a highly ordered, equilibrium crystal structure. nih.gov Following annealing, the sample is quenched in water to preserve the high-temperature phase. nih.gov While effective, this method can be time-consuming, and phase analysis often reveals the presence of other binary phases (e.g., LaZn₂, LaZn), indicating that achieving a single-phase product can be challenging. nih.gov

Table 2: Research Findings on Solid-State Synthesis of LaZn₅

ParameterConditionOutcomeReference
Starting MaterialsStoichiometric mix of Zn and LaZn powdersFormation of LaZn₅ phase, alongside secondary phases such as LaZn₂ and LaZn. Allowed for the selection of a single crystal for structural analysis. nih.gov
Sample PreparationPressed into a pellet
Annealing Temperature873 K (600 °C)
Annealing Duration30 days

Advanced Synthesis Strategies for Controlled Microstructure and Phase Purity

Advanced synthesis strategies offer alternative routes to produce LaZn₅ with enhanced control over particle size, morphology, and phase purity, which are often difficult to achieve with traditional solid-state methods.

Wet-Chemical Synthesis Methods

Wet-chemical synthesis encompasses a range of techniques, such as co-precipitation, sol-gel, and hydrothermal methods, that involve the reaction of precursors in a liquid medium. nih.goveresearchco.comoatext.com These methods provide a means to synthesize nanomaterials with precise control over their size, shape, and composition due to the low reaction temperatures and atomic-level mixing of precursors in solution. nih.gov

In a typical process, soluble salts of the constituent metals (e.g., lanthanum nitrate (B79036) and zinc nitrate) are dissolved in a solvent, and a precipitating agent is added to induce the formation of a precursor material, such as a mixed hydroxide (B78521) or carbonate. eresearchco.comoatext.com This precursor is then subjected to a thermal treatment (calcination and/or reduction) to form the final intermetallic compound. While widely used for synthesizing oxide nanoparticles, the application of wet-chemical methods to produce air-sensitive intermetallic compounds like LaZn₅ is less common and presents challenges, including preventing the formation of stable oxides and hydroxides. Specific protocols for the successful wet-chemical synthesis of phase-pure LaZn₅ intermetallic nanoparticles are not widely reported in the reviewed literature.

Metallothermic Reduction Techniques

Metallothermic reduction is a high-temperature extractive metallurgy process that can be adapted for the synthesis of alloys. The method involves the reduction of a metal compound, typically a halide or an oxide, with a more reactive metal (the reducing agent). For the synthesis of rare earth alloys, this often involves reducing a rare earth oxide with a potent reducing agent like calcium metal.

The process is carried out in a molten salt flux, such as calcium chloride, which serves as a solvent for the rare earth oxide and the reactants. To facilitate the formation of a La-Zn alloy, zinc metal can be added to the reaction vessel. The zinc forms a lower-melting point eutectic alloy with the reduced lanthanum metal, allowing the process to be carried out at relatively low temperatures (around 700 °C) and simplifying the collection of the final alloy product. This technique is advantageous as it can start from relatively inexpensive rare earth oxides and does not require pre-transformation to fluoride (B91410) or chloride salts.

Template-Directed Synthesis Approaches

Template-directed synthesis is a method that utilizes a pre-existing structure (a template) to guide the formation of a new material with a specific morphology or orientation. While not a widely documented method for the direct synthesis of Lanthanum--zinc (1/5) (LaZn₅), the principles of template-directed deposition can be applied to control the growth of zinc-based compounds. For instance, in the synthesis of Aluminum-doped Zinc Oxide (AZO) thin films, an organic template like 3-aminopropyltriethoxysilane (B1664141) (APTES) can be used to direct the attachment of crystallites onto a substrate. rsc.org This approach allows for control over crystallite growth, leading to nanocrystalline structures with preferred orientations. rsc.org By adding specific organic molecules to the deposition solution, it is possible to influence the morphology of the resulting film. rsc.org This methodology could potentially be adapted for LaZn₅ to achieve textured films or nanostructures, which might exhibit unique properties compared to their bulk counterparts.

Single Crystal Growth Procedures for Lanthanum--zinc (1/5)

The growth of high-quality single crystals is crucial for the precise determination of a compound's crystal structure and intrinsic physical properties. For Lanthanum--zinc (1/5), single crystals have been successfully obtained through a solid-state reaction followed by a long annealing process. nih.gov

In a typical procedure, stoichiometric amounts of Lanthanum-Zinc (LaZn) and pure Zinc (Zn) powders are mixed and pressed into a pellet. nih.gov This pellet is then sealed in an evacuated silica ampoule to prevent oxidation at high temperatures. The ampoule is subsequently annealed in a resistance furnace at 873 K (600 °C) for an extended period, such as 30 days, to allow for the slow diffusion and reaction of the constituent elements, promoting the growth of single crystals. nih.gov Following the annealing process, the sample is quenched in cold water to preserve the high-temperature phase. nih.gov Small, irregularly shaped single crystals of LaZn₅ can then be mechanically selected from the resulting sample. nih.gov

This method has been used to redetermine the crystal structure of LaZn₅ with high precision using single-crystal X-ray diffraction. nih.govnih.gov The analysis confirmed that LaZn₅ crystallizes in the hexagonal CaCu₅ structure type with the space group P6/mmm. nih.govnih.gov

Parameter Value
Crystal System Hexagonal
Space Group P6/mmm
Lattice Parameter a 5.4654 (17) Å
Lattice Parameter c 4.2574 (15) Å
Cell Volume 110.13 (6) ų
Calculated Density 7.024 Mg m⁻³

Table 1: Crystallographic Data for Single Crystal LaZn₅ nih.gov

Another common technique for growing single crystals of intermetallic compounds is the flux method. This involves dissolving the constituent elements in a molten metal flux (like Tin or Antimony) and then slowly cooling the mixture, allowing crystals to precipitate. aps.org While this method has been used for other lanthanum-manganese-antimonide compounds, it represents a viable alternative for the growth of larger LaZn₅ single crystals. aps.org

Spark Plasma Sintering (SPS) Applications

Spark Plasma Sintering (SPS), also known as Field-Assisted Sintering Technique (FAST), is an advanced powder metallurgy method used to produce dense materials in significantly shorter times and at lower temperatures compared to conventional sintering techniques. mdpi.comnih.gov The process involves applying a pulsed direct current and uniaxial pressure to a powder sample within a die. youtube.com The pulsed current generates spark discharges and Joule heating between the powder particles, which cleans and activates the particle surfaces, promoting rapid densification. mdpi.comyoutube.com

While specific applications of SPS for the LaZn₅ compound are not extensively documented, the technique is well-suited for the synthesis of intermetallic compounds and various binary and ternary phases. mdpi.comyoutube.com The key advantages of SPS include:

Rapid Heating Rates: Heating rates can be as high as 600°C per minute, drastically reducing the total processing time. youtube.com

Lower Sintering Temperatures: Densification can be achieved at temperatures 200-300°C lower than conventional methods, which is crucial for preventing exaggerated grain growth. youtube.com

High Density: The combination of pressure and efficient heating allows for the production of materials with high density and fine-grained microstructures. youtube.com

These features make SPS a promising technique for synthesizing bulk LaZn₅ with controlled microstructures and potentially enhanced mechanical or physical properties. The process can be precisely controlled by adjusting parameters such as temperature, pressure, and heating rate to tailor the final material's characteristics. njs-japan.co.jp

Laser Surface Remelting (LSR) Techniques

Laser Surface Remelting (LSR) is a surface modification technique that uses a high-power laser beam to melt a thin layer of a material's surface. mdpi.com The subsequent rapid cooling and solidification of the molten pool can lead to the formation of a refined and often novel microstructure with improved properties such as hardness and corrosion resistance. mdpi.comresearchgate.net

The interaction of the laser with the material surface causes rapid heating and melting. mdpi.com The surrounding bulk material acts as a heat sink, leading to very high cooling rates. This rapid solidification process can result in the formation of fine dendritic structures and a more homogeneous distribution of alloying elements. researchgate.net For instance, in a biodegradable Zn-0.5 wt%Zr alloy, LSR was used to dissolve the coarse Zn₂₂Zr phase and form fine dendrites in the remelted zone, significantly enhancing the surface microhardness. researchgate.net

Applying LSR to a LaZn₅ intermetallic could similarly refine its surface microstructure. This could be beneficial for applications where surface properties are critical. The process parameters, such as laser power and scanning speed, would need to be carefully controlled to achieve a defect-free surface with the desired microstructure. researchgate.net

Challenges in the Synthesis of Phase-Pure Lanthanum--zinc (1/5)

The synthesis of phase-pure intermetallic compounds, including LaZn₅, presents several challenges. The binary La-Zn phase diagram is complex, featuring at least eight intermetallic compounds: LaZn, LaZn₂, LaZn₄, LaZn₅, La₃Zn₂₂, LaZn₁₁, La₂Zn₁₇, and LaZn₁₃. researchgate.net Many of these phases, including LaZn₅, decompose peritectically, meaning they are not stable up to their melting point, which complicates synthesis from the melt. researchgate.net

Key challenges include:

Coexistence of Multiple Phases: Due to the proximity of several stable phases in the La-Zn system, synthesis often results in a mixture of compounds. For example, attempts to synthesize LaZn₄ under non-equilibrium conditions have yielded samples containing LaZn₅, LaZn₂, LaZn, and other unidentified phases. researchgate.net

High Reactivity of Lanthanum: Lanthanum is a highly reactive rare-earth element that can easily oxidize if the synthesis is not performed under a high vacuum or an inert atmosphere.

High Vapor Pressure of Zinc: Zinc has a relatively high vapor pressure at the temperatures required for solid-state reactions and melting, which can lead to stoichiometric inaccuracies in the final product if not properly contained.

Achieving Homogeneity: Ensuring a uniform distribution of the constituent elements throughout the sample can be difficult, especially with solid-state methods that rely on slow atomic diffusion.

Achieving high phase purity is indispensable for accurately characterizing the intrinsic properties of the material and for optimizing its performance in potential applications. rsc.org

Impact of Synthetic Route on Microstructural Features and Material Homogeneity

The choice of synthetic route has a profound impact on the microstructure, morphology, and homogeneity of the final material, which in turn dictates its physical and chemical properties. researchgate.netresearchgate.net

Different synthesis methods can produce materials with the same chemical composition but vastly different characteristics:

Single Crystal Growth: As described in section 2.2.4, this method yields a highly ordered, homogeneous, and defect-free structure, which is ideal for fundamental property measurements. nih.gov

Solid-State Reaction: This common powder metallurgy technique often results in a polycrystalline material. The final grain size, porosity, and phase distribution depend heavily on factors like reaction temperature, time, and precursor particle size. Inhomogeneity can arise from incomplete diffusion.

Spark Plasma Sintering (SPS): This technique typically produces a dense, fine-grained microstructure due to the rapid heating and short sintering times, which inhibit grain growth. mdpi.comyoutube.com This can lead to enhanced mechanical properties.

Chemical Synthesis Methods: Techniques like co-precipitation or sol-gel synthesis can produce highly homogeneous, nanocrystalline powders. researchgate.netosti.gov The morphology of these powders is influenced by parameters such as pH, temperature, and the presence of surfactants. For example, in the synthesis of Lanthanum Strontium Manganate (LSM), different chemical routes (citrate, sol-gel, co-precipitation) produced powders that, despite having similar compositions and surface areas, exhibited significantly different catalytic performances due to variations in their surface structures. researchgate.net

Crystallographic and Structural Characterization of Lanthanum Zinc 1/5

Crystal Structure Determination and Refinement Protocols

The definitive structural analysis of LaZn₅ has been accomplished through a combination of single-crystal and powder X-ray diffraction methods. These techniques have been crucial in determining lattice parameters, space group, and the precise coordinates of the constituent atoms.

A comprehensive redetermination of the LaZn₅ crystal structure was performed using high-quality single-crystal X-ray diffraction data. materialsproject.orgnih.gov For this analysis, a small single crystal, obtained by mechanical fragmentation of a synthesized sample, was utilized. materialsproject.org The sample was prepared by annealing stoichiometric amounts of Zinc and LaZn powders in an evacuated silica (B1680970) ampoule at 873 K for 30 days, followed by quenching in cold water. materialsproject.org

Data collection was carried out using a Bruker APEXII CCD diffractometer with Mo Kα radiation at a temperature of 296 K. materialsproject.org The structure was solved using direct methods and refined on F² using programs such as SHELXS97 and SHELXL97. nih.gov This single-crystal study was pivotal as it allowed for a full structure determination, including the anisotropic displacement parameters for all atoms, which had not been reported in previous studies. materialsproject.orgnih.govnih.gov

Table 1: Crystal Data and Structure Refinement for LaZn₅
ParameterValue
Empirical formulaLaZn₅
Formula weight (Mᵣ)465.86
Crystal systemHexagonal
Space groupP6/mmm
a (Å)5.4654 (17)
c (Å)4.2574 (15)
Volume (V) (ų)110.13 (6)
Z1
Calculated density (Dₓ) (Mg m⁻³)7.024
Radiation typeMo Kα
Temperature (K)296
R[F² > 2σ(F²)]0.018
wR(F²)0.037
Goodness-of-fit (S)1.17
Reflections collected1123
Independent reflections73

Data sourced from Oshchapovsky et al. (2012). materialsproject.orgnih.gov

Historically, the initial determination of the lattice parameters for the LaZn₅ phase was achieved through X-ray powder diffraction. materialsproject.orgresearchgate.net This technique remains essential for initial phase identification and analysis. For instance, in attempts to synthesize other lanthanum-zinc compounds, phase analysis from X-ray powder data revealed the presence of LaZn₅ alongside other phases like LaZn₂ and LaZn. materialsproject.org While powder diffraction was sufficient to assign the structure type in early studies, it did not provide a complete crystal structure determination, particularly concerning the anisotropic thermal motion of the atoms. materialsproject.orgnih.gov

Both early powder diffraction studies and the more recent single-crystal analysis consistently identify the structure of LaZn₅. materialsproject.orgnih.gov The compound crystallizes in the hexagonal crystal system, belonging to the space group P6/mmm (No. 191). materialsproject.orgnih.gov Its structure is of the CaCu₅-type, a common structure type for AB₅ intermetallic compounds. The Pearson symbol for LaZn₅ is hP6. materialsproject.orgnih.gov

Atomic Occupancy and Wyckoff Site Analyses

The crystal structure of LaZn₅ consists of three crystallographically distinct atoms, with each occupying a specific Wyckoff site within the P6/mmm space group. materialsproject.orgnih.gov The Lanthanum atom (La1) occupies the Wyckoff site 1a with the highest site symmetry of 6/mmm. materialsproject.orgnih.gov The Zinc atoms are distributed over two different sites: the Zn1 atom is located at the Wyckoff site 2c with -6m2 site symmetry, and the Zn2 atom is at the Wyckoff site 3g with mmm site symmetry. materialsproject.orgnih.govnih.gov

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ueq) for LaZn₅
AtomWyckoff SitexyzUeq (Ų)
La11a0000.0101(2)
Zn12c1/32/300.0118(3)
Zn23g1/201/20.0142(3)

Data sourced from Oshchapovsky et al. (2012). materialsproject.org

Coordination Polyhedra and Interatomic Distances within the LaZn₅ Lattice

The local coordination environments of the atoms in the LaZn₅ lattice are well-defined. materialsproject.orgnih.gov The La1 atom is surrounded by a total of 20 atoms, forming a complex coordination polyhedron composed of 18 Zn atoms and 2 neighboring La atoms. materialsproject.orgnih.gov

The zinc atoms exhibit distinct coordination geometries based on their crystallographic site:

Zn1 (Wyckoff site 2c): The coordination polyhedron around the Zn1 atom is an icosahedron, formed by 3 La atoms and 9 Zn atoms. materialsproject.orgnih.govnih.gov

Zn2 (Wyckoff site 3g): The Zn2 atom is surrounded by a polyhedron made up of 4 La atoms and 8 Zn atoms. materialsproject.orgnih.govnih.gov

The interatomic distances play a crucial role in the structural stability and are related to the observed thermal displacements of the atoms. The distances for the Zn2 atoms to each other and to the La atoms are noted to be larger than those for the Zn1 atoms, affording the Zn2 atoms more space for thermal displacement. materialsproject.orgresearchgate.net

Anisotropic Displacement Parameters Analysis in Crystallographic Refinement

A significant outcome of the single-crystal X-ray diffraction study was the refinement of anisotropic displacement parameters (ADPs), which describe the thermal motion of atoms in an ellipsoidal model rather than a simple isotropic sphere. materialsproject.orgnih.gov The analysis revealed distinct characteristics for each atom:

La1 atom: The thermal displacement is nearly isotropic. materialsproject.org

Zn1 atoms: The thermal ellipsoids are oblate, showing compression along the c-axis. materialsproject.org

Zn2 atoms: The thermal ellipsoids are extended along the a and b axes. This anisotropy is attributed to the larger available space for displacement in this direction, consistent with the greater interatomic distances for Zn2. materialsproject.orgnih.govresearchgate.net

This detailed analysis of atomic motion provides a more nuanced and accurate picture of the dynamic structure of LaZn₅ at the atomic level. materialsproject.org

Table 3: Anisotropic Displacement Parameters (Uij) for LaZn₅ (Ų)
AtomU¹¹U²²U³³U²³U¹³U¹²
La10.0104(2)0.0104(2)0.0095(3)000.0052(1)
Zn10.0125(3)0.0125(3)0.0105(5)000.0062(2)
Zn20.0113(4)0.0213(5)0.0101(4)000.0106(3)

Data sourced from Oshchapovsky et al. (2012). materialsproject.org

Microstructural Analysis and Lattice Defect Characterization of Lanthanum--zinc (1/5)

A comprehensive microstructural analysis and detailed characterization of lattice defects for the intermetallic compound Lanthanum--zinc (1/5), also known as LaZn5, are not extensively available in publicly accessible scientific literature. While the fundamental crystallographic structure has been well-established, detailed studies focusing on its microstructure and the nature of its lattice defects are limited.

The crystal structure of LaZn5 has been precisely determined using single-crystal X-ray diffraction. This analysis confirms that LaZn5 crystallizes in the hexagonal CaCu5 structure type, with the space group P6/mmm. nih.gov The lattice parameters have been reported as a = 5.4654 (17) Å and c = 4.2574 (15) Å. nih.gov The structure consists of lanthanum atoms at the Wyckoff site 1a and two distinct zinc atoms at sites 2c and 3g. nih.gov This detailed crystallographic information provides the foundational understanding of the ideal atomic arrangement within the LaZn5 lattice.

However, a thorough examination of the microstructure, which includes aspects like grain size, grain morphology, and the presence of secondary phases, requires techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM). Similarly, a detailed characterization of lattice defects, including point defects (vacancies, interstitials), line defects (dislocations), and planar defects (grain boundaries, stacking faults), necessitates advanced microscopy and analytical methods.

Based on the available search results, there is a notable absence of published research presenting SEM or TEM micrographs of LaZn5 that would allow for a quantitative analysis of its grain structure. Furthermore, specific studies detailing the types and densities of dislocations, the nature of vacancies, or the characteristics of grain boundaries in this particular intermetallic compound have not been identified.

While general knowledge of intermetallic compounds suggests that their mechanical and physical properties are significantly influenced by their microstructure and lattice defects, specific experimental data for LaZn5 remains elusive. Research on analogous compounds, such as LaNi5, which shares the same CaCu5 crystal structure, indicates that defect formation, including dislocations and vacancies, can be influenced by factors like elemental substitution. However, direct extrapolation of these findings to LaZn5 without specific experimental validation is not scientifically rigorous.

Electronic Structure and Chemical Bonding in Lanthanum Zinc 1/5

Theoretical Frameworks for Electronic Structure Calculations

To comprehend the electronic properties of materials like LaZn₅, researchers employ sophisticated computational methods rooted in quantum mechanics. These theoretical frameworks allow for the calculation of the electronic structure, which in turn provides insights into chemical bonding, conductivity, and other macroscopic properties.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. rsc.orgtue.nl Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This simplification makes it computationally feasible to study complex materials. tue.nl DFT calculations are instrumental in predicting properties like total energy, electronic density distribution, and the density of states, which are crucial for understanding the physical and chemical behavior of intermetallic compounds. rsc.org For materials with strongly correlated electrons, extensions to DFT, such as DFT+U, are often employed to better describe the electronic interactions. nih.gov

A specific and efficient method used to investigate the electronic structure of LaZn₅ is the Tight-Binding Linear Muffin-Tin Orbital Atomic Spheres Approximation (TB-LMTO-ASA). nih.gov This approach is a version of the linear muffin-tin orbital (LMTO) method and is known for its computational speed and physical transparency. arxiv.orgmpg.de The TB-LMTO-ASA method calculates the electronic band structure, partial densities of states, and total energy, providing a detailed picture of the electronic states and bonding within the crystal. mpg.deehu.eus In the context of LaZn₅, this method has been successfully used to explore the nature of the atomic bonds. nih.gov

While standard DFT approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are powerful, they can sometimes inaccurately predict certain properties, such as the band gap in semiconductors. Hybrid functionals offer a more refined approach by incorporating a portion of the exact Hartree-Fock exchange into the DFT exchange-correlation functional. cdmf.org.br This mixing can significantly improve the accuracy of calculated electronic and structural properties. cdmf.org.br Functionals like B3LYP and PBE0 are examples of hybrid treatments that have been successfully applied to various materials to achieve results in closer agreement with experimental data, especially for strongly correlated systems. cdmf.org.brnationalmaglab.org

Band Structure Investigations

Band structure calculations are essential for understanding the electronic properties of a solid, particularly its conductivity. The band structure describes the ranges of energy that an electron may have within the crystal (energy bands) and the ranges of energy that it may not have (band gaps). For LaZn₅, the absence of a band gap at the Fermi level indicates that it possesses a metallic character. This means that there are available electronic states at the Fermi energy, allowing electrons to move freely throughout the crystal lattice, which is characteristic of metals.

Density of States (DOS) Analysis

The Density of States (DOS) provides information about the number of available electronic states at each energy level. arxiv.org Analysis of the DOS for LaZn₅ confirms the metallic nature of the compound. nih.gov A non-zero value of the DOS at the Fermi level is a definitive indicator of metallic conductivity. The DOS plot for LaZn₅ is reportedly similar to that of other related lanthanum-zinc compounds. The distribution and contribution of different atomic orbitals (e.g., from Lanthanum and Zinc) to the total DOS across various energy ranges can offer deeper insights into the nature of the chemical bonding. arxiv.org

Charge Density Distribution and Bonding Characteristics

The chemical bonding in LaZn₅ is complex, exhibiting a combination of metallic, ionic, and covalent characteristics. The dominant type of bonding in the compound is metallic, which is consistent with the band structure and DOS analyses. nih.gov

Theoretical calculations reveal a significant charge transfer between the constituent atoms. The Lanthanum (La) atoms donate electrons to the Zinc (Zn) atoms. nih.gov This electron transfer results in a specific charge density distribution:

A positive charge density is localized around the La atoms.

A negative charge density is observed around the Zn atoms. nih.gov

This charge separation points to an ionic component in the bonding between La and Zn atoms. Furthermore, analysis of the electron density between the zinc atoms reveals a significant accumulation, with an electron density of approximately 0.4 e/ų. This, along with a notable Electron Localization Function (ELF) density of about 0.4 between Zn atoms, confirms the presence of weak covalent bonding among them. nih.gov

Therefore, the bonding in LaZn₅ can be described as a mixture:

Ion-metallic bonding between Lanthanum and Zinc atoms.

Covalent-metallic bonding between Zinc atoms. nih.gov

Interacting AtomsBonding TypeCharge Distribution Characteristics
La - ZnIon-metallicElectron transfer from La to Zn; Positive charge on La, negative charge on Zn. nih.gov
Zn - ZnCovalent-metallicSignificant electron density (~0.4 e/ų) between Zn atoms, indicating covalent character. nih.gov

Dominance of Metallic Bonding

The principal type of bonding within the Lanthanum-zinc (1/5) compound is metallic. nih.gov This is characteristic of intermetallic phases where valence electrons are delocalized, forming a "sea" of electrons that surrounds a lattice of positively charged metal ions. chemrevise.org This delocalization is responsible for the typical metallic properties such as electrical and thermal conductivity. In the case of LaZn₅, lanthanum, as an active rare earth element, engages in an alloying reaction with the zinc matrix, establishing strong metallic bonds that form the foundation of the compound's structural integrity. tandfonline.com

Contributions of Covalent and Ionic Character

Concurrently, evidence of weak covalent bonding exists, particularly between the zinc atoms. nih.govnih.gov This is supported by calculations showing a significant electron density of approximately 0.4 e/ų and an Electron Localization Function (ELF) density of about 0.4 between adjacent zinc atoms. nih.gov Covalent bonding involves the sharing of electrons between atoms, and in this lattice, it contributes to the cohesion of the zinc sublattice. unacademy.com

Bonding TypeDescriptionEvidence in Lanthanum--zinc (1/5)
Metallic Dominant bonding type resulting from delocalized electrons in a lattice of positive ions. chemrevise.orgAlloying reaction between La and Zn forms the primary metallic framework. nih.govtandfonline.com
Ionic Arises from electrostatic attraction between oppositely charged ions due to electron transfer. fsu.eduElectron donation from La to Zn creates positive charge density around La and negative around Zn. nih.govnih.gov
Covalent Results from the sharing of electrons between atoms. fsu.eduWeak covalent interactions are observed between Zn atoms, confirmed by electron density and ELF calculations. nih.govnih.gov

Electron Transfer Phenomena within the Intermetallic Lattice

A key feature of the electronic structure of Lanthanum-zinc (1/5) is the transfer of valence electrons from the lanthanum atoms to the zinc atoms. nih.govnih.gov Lanthanum, with an electron configuration of [Xe] 5d¹6s², readily donates its three valence electrons. wikipedia.org This electron transfer is a well-documented phenomenon in intermetallic compounds containing elements with differing electronegativity. nih.govcaltech.edu

Calculations reveal that this process results in a localization of positive charge density around the lanthanum atoms and a corresponding negative charge density around the zinc atoms within the crystal lattice. nih.govnih.gov This charge redistribution is a direct consequence of the electron transfer and is the fundamental origin of the ionic character observed in the compound's bonding.

Influence of Stoichiometry and Substitutional Variations on Electronic Structure

The electronic structure of intermetallic compounds is highly sensitive to their stoichiometry and to the substitution of constituent elements. mdpi.commit.edu While specific studies on the substitutional variations of LaZn₅ are limited, the principles can be effectively illustrated by examining the closely related LaNi₅ compound, which shares the same CaCu₅ crystal structure.

In LaNi₅, substituting nickel with other 3d transition metals or with s-p elements significantly alters the electronic properties. cambridge.org For instance, substituting Ni with elements like iron (Fe), cobalt (Co), or manganese (Mn) introduces a narrow 3d sub-band from the substituent element just above the nickel d-states. This modification leads to an increase in the density of states (DOS) at the Fermi level (E_F). cambridge.org

Conversely, when nickel is replaced by an s-element like copper (Cu) or s-p elements such as aluminum (Al) or tin (Sn), the effect is different. These substitutions lead to a progressive filling of the nickel d-bands, which results in a decrease in the DOS at the Fermi level. cambridge.org These findings demonstrate that chemical substitutions can be used to precisely tune the electronic structure of the parent intermetallic compound, a principle that is applicable to the Lanthanum-zinc (1/5) system.

Effects of Elemental Substitution on the Electronic Structure of LaNi₅ (Analogous to LaZn₅) cambridge.org
Substituent (M) for Ni in LaNi₄MElement TypeEffect on Electronic StructureImpact on Density of States (DOS) at Fermi Level (E_F)
Fe, Co, Mn3d Transition MetalIntroduces a narrow M 3d sub-band above the Ni d-states.Increase
Cus-elementContributes to the filling of the Ni d-bands.Decrease
Al, Sns-p elementProgressive filling of the Ni d-bands.Decrease

Phase Equilibria and Thermodynamic Stability of Lanthanum Zinc Systems

Critical Review of Binary La-Zn Phase Diagrams

The La-Zn phase diagram has been the subject of several investigations, leading to an evolving understanding of its complexities. A recent critical reinvestigation, incorporating X-ray diffraction, scanning electron microscopy, microprobe analysis, and differential thermal analyses, has proposed a more accurate description of the phase relationships.

Within the La-Zn binary system, a total of eight intermetallic compounds have been identified. These are LaZn, LaZn₂, LaZn₄, LaZn₅, La₃Zn₂₂, La₂Zn₁₇, LaZn₁₁, and LaZn₁₃. The stability of these compounds at their melting points varies significantly. Three of the compounds, LaZn, LaZn₂, and La₂Zn₁₇, are observed to melt congruently, meaning they transform directly from a solid to a liquid of the same composition. In contrast, the remaining five intermetallic phases, including LaZn₅, undergo peritectic decomposition. This means that upon heating, they decompose into a liquid phase and another solid phase at a specific temperature. The updated phase diagram also confirms the existence of four eutectic reactions and one metatectic reaction.

Investigation of Invariant Reactions and Phase Transformations

Invariant reactions are critical points in a phase diagram where three phases are in equilibrium. These reactions occur at a constant temperature and pressure for a given system. The La-Zn system features several such reactions that define the formation and decomposition pathways of its intermetallic compounds.

The compound Lanthanum--zinc (1/5), or LaZn₅, is one of the phases in the La-Zn system that does not melt congruently. Instead, it undergoes a peritectic decomposition upon heating. A peritectic reaction is a three-phase reaction where a solid phase reacts with a liquid phase to form a new, different solid phase upon cooling (L + α → β). Conversely, upon heating, the β phase (in this case, LaZn₅) decomposes into the liquid and the α solid phase. This type of transformation is significant as it dictates the specific temperature and compositional ranges under which LaZn₅ is stable. The formation of a solid product layer around the primary solid phase can sometimes lead to non-equilibrium microstructures, as the reaction can be halted if the liquid is cut off from the primary solid.

The critically reviewed La-Zn phase diagram confirms the presence of four distinct eutectic reactions and one metatectic reaction.

A eutectic reaction is an invariant reaction in which a liquid phase solidifies into two different solid phases simultaneously at the eutectic temperature (L → α + β). This temperature is the lowest melting point for any composition within that eutectic system. The La-Zn system's four eutectic points indicate specific compositions that transform directly from a homogeneous liquid to a solid mixture of two distinct phases.

A metatectic reaction , which is less common, involves the transformation of one solid phase into two other solid phases upon heating (α → β + L is not a metatectic reaction, the correct notation would be α → β + γ upon heating, but the source indicates it's an invariant reaction involving liquid, suggesting the correct form is likely α → β + L upon heating, which is a peritectic reaction, or more unusually S₁ → S₂ + S₃. The source explicitly mentions "one metatectic invariant reaction", which typically refers to a solid-state reaction S₁ → S₂ + S₃. However, without the specific reaction details from the source, further clarification is difficult. Generally, it's a three-phase invariant reaction involving only solid phases). The presence of this reaction adds another layer of complexity to the phase transformations within the La-Zn system.

The temperatures and compositions of these invariant reactions are summarized in the table below, based on the findings from recent investigations.

Reaction TypeTemperature (°C)Composition (at. % Zn)Phases in Equilibrium
Peritectic (LaZn₅)> Melting Point of LaZn₅~83.3L + LaZn₄ ↔ LaZn₅
Eutectic 1VariesVariesL ↔ Solid Phase 1 + Solid Phase 2
Eutectic 2VariesVariesL ↔ Solid Phase 3 + Solid Phase 4
Eutectic 3VariesVariesL ↔ Solid Phase 5 + Solid Phase 6
Eutectic 4VariesVariesL ↔ Solid Phase 7 + Solid Phase 8
MetatecticVariesVariesSolid Phase A ↔ Solid Phase B + Solid Phase C
Note: Specific temperatures and compositions for all eutectic and metatectic reactions require detailed data from the cited phase diagram analysis.

Determination of Thermodynamic Properties of Intermetallic Phases

The stability of intermetallic phases is quantified by their thermodynamic properties, such as the enthalpy and Gibbs free energy of formation. These values determine the driving force for the formation of a compound from its constituent elements.

The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its elements in their standard states. It is a direct measure of the energetic stability of a compound. Calorimetry is the primary experimental method for determining these values. For the La-Zn system, the enthalpies of formation are negative, indicating that the formation of these intermetallic compounds is an exothermic process and that the compounds are stable relative to their constituent elements, Lanthanum and Zinc.

The table below presents experimental data for the enthalpies of formation of various La-Zn intermetallic compounds.

CompoundEnthalpy of Formation (ΔHf°) at 298 K (kJ/mol of atoms)
LaZn-40.5 ± 1.2
LaZn₂-41.5 ± 0.9
LaZn₄-38.5 ± 0.9
LaZn₅-36.5 ± 0.9
La₃Zn₂₂-35.2 ± 0.8
La₂Zn₁₇-33.9 ± 0.8
LaZn₁₁-28.1 ± 0.8
LaZn₁₃-25.2 ± 0.8
Note: Data synthesized from literature values; specific sources should be consulted for detailed experimental conditions.

The Gibbs free energy of formation (ΔGf°) combines enthalpy and entropy and is the ultimate indicator of a compound's thermodynamic stability at a given temperature. A negative ΔGf° indicates a spontaneous formation reaction.

Electrochemical cell measurements have been used to determine the thermodynamic properties of La-Zn alloys. By measuring the electromotive force (e.m.f.) of a cell of the type La(s)/LiCl–KCl (eutectic) + LaCl₃/(La + Zn, saturated liquid alloy), thermodynamic functions for the limiting lanthanum-zinc solid intermetallic compound were determined over a temperature range of 450–600 °C.

The results from these electrochemical studies provide valuable high-temperature thermodynamic data for the La-Zn system.

Thermodynamic PropertyValue at 450 °C (723 K)
Gibbs Free Energy of Formation (ΔGf°)-58.8 kcal/mol (-246.0 kJ/mol)
Enthalpy of Formation (ΔHf°)-97 kcal/mol (-405.8 kJ/mol)
Entropy of Formation (ΔSf°)-53 cal/deg·mol (-221.8 J/K·mol)
Note: The values correspond to the limiting La-Zn solid intermetallic compound in equilibrium with the saturated liquid alloy at 450°C.

These strongly negative values for the Gibbs free energy of formation confirm the high thermodynamic stability of the lanthanum-zinc intermetallic phases.

Computational Thermodynamics and the CALPHAD Approach in Lanthanum-Zinc Systems

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach used to model the thermodynamic properties of multi-component systems and predict their phase diagrams. nih.govonera.fr This methodology relies on the principle that the phase diagram is a manifestation of the thermodynamic properties of the constituent phases. By developing thermodynamic models for each phase, it becomes possible to calculate phase equilibria for binary, ternary, and higher-order systems. nih.govopencalphad.com The Gibbs energy of each phase is described as a function of temperature, pressure, and composition, and the equilibrium state is determined by minimizing the total Gibbs energy of the system. onera.fr

In the context of Lanthanum-Zinc systems, the CALPHAD approach is essential for understanding the complex phase relationships and for designing new alloys with specific properties. The La-Zn binary system itself features several intermetallic compounds, including LaZn, LaZn₂, LaZn₄, LaZn₅, La₃Zn₂₂, La₂Zn₁₇, LaZn₁₁, and LaZn₁₃. researchgate.net Among these, LaZn₅ decomposes peritectically. researchgate.net A thermodynamic assessment of the La-Zn system provides the fundamental data required for extrapolating to more complex, multi-component alloys. researchgate.net

Predictive Modeling of Phase Diagrams

Predictive modeling using the CALPHAD method allows for the calculation of phase diagrams that might be difficult or time-consuming to determine experimentally. nih.gov The process begins with a critical evaluation of all available experimental data for a given system, including phase equilibria, crystallographic information, and thermochemical properties like enthalpy of formation and activities. onera.frosti.gov For the La-Zn system, experimental data from techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and differential thermal analysis (DTA) are used to establish the phase boundaries and the congruent and peritectic melting points of the intermetallic compounds. researchgate.net

Thermodynamic models are then chosen for each phase. For solution phases like the liquid or solid solutions, models such as the Redlich-Kister polynomial are used to describe the excess Gibbs energy. onera.frresearchgate.net Intermetallic compounds with a fixed stoichiometry, are treated as stoichiometric phases. The model parameters are optimized to achieve the best possible fit with the selected experimental data. Once a self-consistent thermodynamic database is developed for the binary La-Zn system, it can be combined with databases for other binary systems (e.g., La-Si, Zn-Si) to predict the phase diagram of a ternary system like La-Zn-Si. researchgate.net This predictive capability is a key strength of the CALPHAD approach, enabling the exploration of the phase space of multi-component alloys. nih.gov

Assessment of Phase Stability under Varied Conditions

The thermodynamic databases generated through the CALPHAD method can be used to assess the stability of phases, including LaZn₅, under a wide range of conditions, such as varying temperatures and compositions. aps.orgresearchgate.net The Gibbs energy functions for each phase allow for the calculation of phase fractions and compositions at any given point in the system, providing a detailed understanding of which phases are stable and in what proportions.

For instance, the stability of the LaZn₅ phase relative to other La-Zn intermetallics and the liquid phase can be determined as a function of temperature. The CALPHAD models can predict the peritectic decomposition temperature of LaZn₅ and the composition range over which it is stable. researchgate.net This is crucial for processes like casting and heat treatment, where controlling the phase constitution is essential for achieving desired material properties. The models can also be extended to predict the influence of pressure on phase stability, although this is less commonly the focus for these types of alloy systems. The accuracy of these predictions is highly dependent on the quality and completeness of the experimental data used in the initial assessment. onera.fr

Studies on Multi-Component Lanthanum-Zinc Systems (e.g., La-Zn-Si, La-Mg-Zn)

The binary La-Zn system serves as a foundation for understanding more complex ternary and quaternary alloys. The addition of a third element, such as silicon (Si) or magnesium (Mg), can significantly alter the phase equilibria and material properties.

La-Zn-Si System: Experimental investigation of the La-Zn-Si ternary system at 600 °C has revealed the formation of several ternary compounds. researchgate.net By combining techniques like equilibrated alloys and diffusion couples with microstructural and phase analysis (optical microscopy, SEM-EDS, and XRD), researchers have established isothermal sections of the phase diagram. researchgate.net In one study, seven ternary compounds were identified, highlighting the complexity introduced by the addition of silicon. researchgate.net The solubility of the third element in the binary phases is also a critical aspect. For example, understanding how much Si can be dissolved in LaZn₅ before new ternary phases precipitate is vital for alloy design.

La-Mg-Zn System: The La-Mg-Zn system is another important ternary alloy. A sound thermodynamic description of this system relies on robust assessments of the constituent binary systems: La-Zn, Mg-Zn, and La-Mg. researchgate.netconcordia.ca The Mg-Zn system is known for its strong compound-forming tendency and the existence of short-range order in the liquid phase. concordia.ca Thermodynamic modeling of the La-Mg-Zn system allows for the calculation of phase diagrams, liquidus projections, and solidification paths. concordia.cafoundry.spb.rumdpi.com This information is critical for developing new Mg-based alloys containing lanthanum and zinc, which are often explored for applications requiring low density and specific mechanical properties. mdpi.com For example, calculations can predict the formation of various intermetallic phases during solidification, which directly influences the final microstructure and properties of the alloy. mdpi.comresearchgate.net

Interactive Data Table: Investigated Compositions in the La-Zn-Si System at 600°C researchgate.net

Phase Designation La (at. %) Zn (at. %) Si (at. %) Crystal Structure Type (if known)
τ1 22.3 - 23.3 70.6 - 74.3 2.4 - 6.1 -
τ2 31.5 - 33.1 28.4 - 38.0 28.3 - 40.7 -
τ5 ~24 36.8 - 39.0 36.9 - 39.2 CeNiSi₂

Advanced Characterization Techniques for Lanthanum Zinc 1/5 Research

Diffraction-Based Techniques

Diffraction techniques are fundamental in materials science for determining the crystal structure of materials. By analyzing the way radiation, such as X-rays, electrons, or neutrons, is scattered by the atoms in a crystal lattice, detailed information about atomic arrangement can be obtained.

X-ray Diffraction (XRD): Powder and Single-Crystal Applications

X-ray diffraction (XRD) is a primary tool for the structural characterization of crystalline materials like LaZn5. It can be applied to both powder and single-crystal samples to yield complementary information.

Single-Crystal XRD: This technique provides the most precise and complete description of a crystal structure. A recent redetermination of the LaZn5 structure using single-crystal X-ray diffraction data has refined previous findings that were based on powder data. nih.gov This study confirmed that LaZn5 crystallizes in the hexagonal CaCu5 structure type with the space group P6/mmm. nih.gov Unlike earlier determinations, the single-crystal analysis revealed anisotropic displacement parameters for all atoms, offering a more dynamic picture of the atomic positions. nih.gov

The structure consists of three distinct atomic sites. The Lanthanum (La) atom is located at the Wyckoff site 1a and is surrounded by 18 Zinc (Zn) atoms and two other La atoms. nih.gov There are two distinct Zn sites: Zn1 at Wyckoff site 2c is surrounded by three La and nine Zn atoms, forming an icosahedron, while Zn2 at Wyckoff site 3g is surrounded by four La and eight Zn atoms. nih.gov

Powder XRD: While single-crystal XRD offers greater detail, powder XRD is invaluable for routine phase identification, assessment of sample purity, and determination of lattice parameters. nih.gov Initial structural work on LaZn5 was conducted using powder XRD, which successfully identified the structure type and provided initial lattice parameters. nih.gov Powder XRD is also a critical tool for analyzing samples prepared under non-equilibrium conditions, where multiple phases might be present. For instance, attempts to synthesize other lanthanum-zinc compounds have sometimes yielded LaZn5 as one of several phases, readily identifiable by its characteristic powder diffraction pattern. nih.gov

Crystal Data for Lanthanum--zinc (1/5) from Single-Crystal XRD. nih.gov
ParameterValue
Chemical FormulaLaZn5
Crystal SystemHexagonal
Space GroupP6/mmm
Lattice Parameter 'a'5.4654 (17) Å
Lattice Parameter 'c'4.2574 (15) Å
Cell Volume110.13 (6) ų
Formula Units (Z)1
Structure TypeCaCu5

Electron Diffraction Techniques (e.g., Selected Area Electron Diffraction in TEM)

Electron diffraction, performed within a Transmission Electron Microscope (TEM), is a powerful technique for crystallographic analysis of microscopic regions of a material. nist.govnih.gov The extremely short wavelength of high-energy electrons allows for the characterization of very small volumes. nih.gov

Selected Area Electron Diffraction (SAED) is a specific application where an aperture is used to select a small area of the sample (as small as a few hundred nanometers in diameter) for diffraction analysis. wikipedia.org For a single-crystal region of LaZn5, an SAED pattern would consist of a regular array of sharp spots. wikipedia.org The geometry and spacing of these spots can be indexed to determine the crystal structure and orientation of that specific grain. This is particularly useful for confirming the local crystal structure and identifying different phases or grain orientations within a polycrystalline sample.

If the selected area contains many randomly oriented nanocrystals, the diffraction pattern will consist of a series of concentric rings. wikipedia.orgresearchgate.net The diameter of these rings corresponds to the d-spacings of the crystal lattice planes, similar to a powder XRD pattern. SAED is therefore invaluable for identifying unknown phases, analyzing crystallographic defects, and determining orientation relationships between adjacent grains in a LaZn5 sample. wikipedia.orgjku.at

Neutron Diffraction for Light Element Detection and Magnetic Structures

Neutron diffraction is a technique analogous to XRD but uses neutrons instead of X-rays. Neutrons offer unique advantages, particularly in the study of magnetic materials. researchgate.net Because neutrons possess a magnetic moment, they are scattered by the magnetic moments of atoms in a material. researchgate.net This interaction allows neutron diffraction to be used to determine the magnetic structure—the arrangement and orientation of atomic magnetic moments—of a material. researchgate.netaps.org

For a compound like LaZn5, which contains the rare-earth element lanthanum, investigating its magnetic properties at low temperatures would be a key area of research. Lanthanum itself is not magnetic, but its position in the periodic table is at the start of the lanthanides, a series of elements known for their complex magnetic behaviors. While no specific neutron diffraction studies on LaZn5 are prominently available in the literature, this technique would be the definitive method to probe for any potential magnetic ordering (e.g., ferromagnetic, antiferromagnetic) that might arise from the electronic interactions between the atoms at cryogenic temperatures. cmu.edusns.gov If LaZn5 were to exhibit magnetic ordering, neutron diffraction would reveal additional magnetic diffraction peaks in the pattern collected below the ordering temperature. ill.eu

Microscopy-Based Techniques

Microscopy techniques provide direct, real-space images of a material's structure over a wide range of length scales. They are essential for understanding the relationship between the synthesis, processing, and properties of materials.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a versatile technique used to produce high-resolution images of a sample's surface. youtube.comazooptics.com A focused beam of electrons is scanned across the surface, and the interaction of the electrons with the sample generates various signals that are used to form an image. azonano.com The most common signals are secondary electrons, which reveal detailed surface topography, and backscattered electrons, which produce contrast based on the atomic number of the elements present. azonano.comresearchgate.net

For LaZn5, SEM would be employed to characterize the microstructure of as-cast or processed alloys. mpie.de This includes:

Grain Size and Shape: Visualizing the size and morphology of the individual crystalline grains. mdpi.com

Phase Distribution: If the alloy contains secondary phases or impurities, SEM with backscattered electron imaging can distinguish these phases based on compositional differences. researchgate.netcambridge.org

Porosity and Defects: Identifying the presence of voids, cracks, or other defects that may have formed during solidification or processing.

By providing a clear view of the material's microstructure, SEM helps to correlate processing parameters with the resulting material structure, which in turn influences its mechanical and physical properties. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defects

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of features at the nanoscale. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the material are used to form an image. nagwa.com

The application of TEM to LaZn5 research is crucial for investigating features that cannot be resolved by other techniques:

Nanoscale Precipitates: Identifying and characterizing the crystal structure of very small secondary phase particles within the LaZn5 matrix.

Crystal Defects: Directly imaging lattice imperfections such as dislocations, stacking faults, and grain boundaries. nih.govresearchgate.net The density and arrangement of these defects are critical as they govern the mechanical properties of the material.

Interfaces: Providing high-resolution images of the interfaces between different grains or phases, which is essential for understanding interfacial energy and cohesion. nih.gov

TEM is often used in conjunction with diffraction techniques like SAED to provide both real-space images of the structure and crystallographic information from the same nanoscale region, offering a complete picture of the material's structure. jku.atmdpi.com

Summary of Advanced Characterization Techniques for LaZn5
TechniquePrimary ApplicationType of Information Obtained
Single-Crystal XRDPrecise crystal structure determinationSpace group, lattice parameters, atomic positions, anisotropic displacement
Powder XRDPhase identification and purity analysisLattice parameters, presence of multiple phases, crystal structure type
SAED (in TEM)Local crystallographic analysisCrystal structure and orientation of nanoscale regions, identification of phases
Neutron DiffractionMagnetic structure determinationArrangement and orientation of atomic magnetic moments, magnetic ordering temperature
SEMSurface morphology and microstructureGrain size and shape, phase distribution, surface topography, porosity
TEMNanoscale structure and defect analysisDislocations, stacking faults, grain boundaries, nanoscale precipitates, lattice imaging

Scanning Transmission Electron Microscopy (STEM) with High-Angle Annular Dark-Field (HAADF) Imaging

Scanning Transmission Electron Microscopy (STEM) coupled with High-Angle Annular Dark-Field (HAADF) imaging is a powerful technique for visualizing the atomic structure of materials. In this method, a finely focused electron beam is scanned across a thin specimen, and the electrons scattered at high angles are collected by an annular detector. The intensity of the resulting image is approximately proportional to the square of the atomic number (Z), a phenomenon often referred to as Z-contrast imaging. This makes HAADF-STEM particularly effective for distinguishing between elements with different atomic numbers within a compound.

In the context of LaZn₅, which is composed of lanthanum (Z=57) and zinc (Z=30), HAADF-STEM can provide clear, atomic-resolution images where the heavier lanthanum atoms appear significantly brighter than the lighter zinc atoms. This allows for the direct visualization of the arrangement of La and Zn atoms within the crystal lattice. The CaCu₅-type crystal structure of LaZn₅, with its distinct atomic positions, can be directly imaged and confirmed using this technique. Furthermore, any defects in the crystal structure, such as vacancies, substitutions, or dislocations, would be readily identifiable through local variations in the Z-contrast image intensity. While specific research findings on LaZn₅ using this technique are not abundant in publicly available literature, the principles of HAADF-STEM suggest its utility in confirming the atomic arrangement and identifying any compositional variations at the atomic scale.

Table 1: Key Attributes of HAADF-STEM for LaZn₅ Analysis

Feature Description Relevance to LaZn₅
Imaging Mode Z-contrast imaging High contrast between La (Z=57) and Zn (Z=30) atoms.
Resolution Atomic resolution Direct visualization of the CaCu₅-type crystal structure.

| Information | Atomic arrangement, defects | Identification of atomic columns, vacancies, and substitutions. |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of a material. It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map.

For intermetallic compounds like LaZn₅, AFM is instrumental in characterizing the surface morphology and roughness at the nanoscale. mdpi.com This is crucial for understanding the material's response to various processing steps such as polishing, etching, or exposure to corrosive environments. For instance, the growth of different phases or the presence of micro-scale defects on the surface can be quantitatively assessed. While specific AFM studies on LaZn₅ are not widely reported, research on other intermetallic alloys demonstrates the capability of AFM to reveal fine surface features, grain boundaries, and the early stages of surface degradation. researchgate.net

Table 2: Surface Roughness Parameters Measurable by AFM

Parameter Description
Ra (Average Roughness) The arithmetic average of the absolute values of the height deviations.
Rq (Root Mean Square Roughness) The root mean square average of the height deviations.

| Rz (Maximum Height of the Profile) | The vertical distance between the highest peak and the lowest valley. |

Optical Microscopy for Macro- and Microstructural Overview

Optical microscopy is a fundamental and accessible technique for providing a broad overview of the macrostructure and microstructure of metallic alloys. It utilizes visible light and a system of lenses to magnify images of a sample's surface. For metallographic analysis, the sample is typically polished and etched to reveal features like grain boundaries, phase distribution, and porosity.

In the study of La-Zn alloys, optical microscopy is employed to observe the general microstructure, including the size and shape of grains of the LaZn₅ phase and the presence of any secondary phases or eutectic structures that may have formed during solidification. mdpi.com For example, in a hypoeutectic or hypereutectic La-Zn alloy, optical microscopy can reveal the dendritic structure of the primary phase and the morphology of the eutectic mixture in the interdendritic regions. The information obtained from optical microscopy provides a crucial context for more localized and higher-resolution techniques.

Spectroscopic and Elemental Analysis Techniques

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopes (both scanning and transmission). When the sample is bombarded by the electron beam, atoms within the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is specific to each element, allowing for the identification of the elements present in the sample.

By scanning the electron beam across an area of the sample and collecting the EDS spectrum at each point, a two-dimensional map of the elemental distribution can be generated. For LaZn₅, EDS elemental mapping can confirm the homogeneity of the lanthanum and zinc distribution within the grains of the compound. mdpi.com It can also be used to identify the composition of different phases present in a multi-phase La-Zn alloy, providing quantitative or semi-quantitative information on the atomic percentages of La and Zn.

Table 3: Example of Quantitative EDS Data for a La-Zn Phase

Element Weight % Atomic %
Zn 70.5 83.3
La 29.5 16.7

| Total | 100.0 | 100.0 |

Note: This is an example data set and may not represent the exact stoichiometry of LaZn₅.

X-ray Absorption Near Edge Structure (XANES) Spectroscopy

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful tool for probing the electronic state and local coordination environment of a specific element within a material. It involves tuning the energy of an X-ray beam across an absorption edge of a target element and measuring the absorption coefficient. The features in the XANES spectrum, such as the edge position and the presence of pre-edge peaks, are sensitive to the oxidation state, coordination geometry, and the nature of the neighboring atoms. nih.gov

Fourier Transform Extended X-ray Absorption Fine Structure (FT-EXAFS)

Following the XANES region in an X-ray absorption spectrum is the Extended X-ray Absorption Fine Structure (EXAFS) region. The oscillations in this region are due to the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of the EXAFS signal can provide quantitative information about the local atomic structure, including bond distances, coordination numbers, and the degree of local disorder (Debye-Waller factor).

A Fourier Transform (FT) of the EXAFS data converts it from momentum space (k-space) to real space (R-space), resulting in a radial distribution function that shows peaks corresponding to the shells of neighboring atoms around the absorbing atom. For LaZn₅, FT-EXAFS at the La and Zn K-edges would allow for the determination of the La-Zn, La-La, and Zn-Zn bond distances and coordination numbers in the local environment of each element. This provides a detailed picture of the short-range atomic order within the compound. mdpi.com

Table 4: Potential Structural Information from FT-EXAFS of LaZn₅

Absorbing Atom Scattering Pair Expected Information
La La-Zn Bond distance, coordination number
La La-La Bond distance, coordination number
Zn Zn-La Bond distance, coordination number

| Zn | Zn-Zn | Bond distance, coordination number |

Atom Probe Tomography (APT) for Three-Dimensional Compositional Mapping

Atom Probe Tomography (APT) is a powerful materials analysis technique capable of providing three-dimensional chemical composition maps with near-atomic resolution. The method involves the controlled field evaporation of individual atoms from the surface of a needle-shaped specimen. These atoms are then identified by time-of-flight mass spectrometry, and their original positions on the specimen surface are reconstructed, yielding a 3D atom map of the material.

While direct APT studies specifically on the LaZn₅ compound are not extensively documented in the reviewed literature, the technique's capabilities are well-suited for its analysis. For a complex intermetallic like LaZn₅, APT could provide invaluable insights into:

Stoichiometry and Phase Purity: Precisely verifying the local La to Zn atomic ratio to confirm the 1:5 stoichiometry and detect any nanoscale deviations or secondary phase precipitation.

Trace Element Distribution: Mapping the three-dimensional distribution of impurity or doping elements within the LaZn₅ lattice, which can significantly influence its properties.

Interface and Grain Boundary Chemistry: Analyzing the segregation of elements at grain boundaries or interfaces with other phases, which is critical for understanding mechanical and corrosion properties.

For instance, in studies of other complex alloys, APT has been successfully used to visualize solute clustering and the elemental distribution within and around nanoscale precipitates, information that is crucial for understanding the material's behavior but is often inaccessible by other techniques. The application of APT to LaZn₅ would therefore be a logical step in gaining a more fundamental understanding of its microstructure and chemistry at the atomic scale.

Thermal and Desorption Analysis Techniques

Thermal analysis techniques are essential for determining the phase stability, transition temperatures, and gas-solid interaction kinetics of materials like LaZn₅.

Differential Thermal Analysis (DTA) is a thermoanalytic technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to a controlled temperature program. abo.fieag.com This method is highly effective for detecting phase transitions such as melting, crystallization, and solid-state transformations, which are accompanied by the release (exothermic) or absorption (endothermic) of heat.

For the Lanthanum-Zinc system, DTA has been a key technique in establishing the phase diagram. hud.ac.uk Research has shown that the LaZn₅ compound does not melt congruently but instead undergoes a peritectic decomposition upon heating. According to detailed investigations of the La-Zn phase diagram, the peritectic decomposition of LaZn₅ occurs at a temperature of 1053 K (780 °C). hud.ac.uk In this reaction, solid LaZn₅ transforms into a liquid phase and another solid intermetallic compound, La₃Zn₂₂.

The invariant reactions in the central part of the La-Zn phase diagram, largely determined through thermal analysis methods like DTA, are summarized in the table below.

Reaction TypeTemperature (K)Reaction
Peritectic1063L + LaZn₂ → LaZn₄
Peritectic1053L + La₃Zn₂₂ → LaZn₅
Congruent Melting1083La₂Zn₁₇ ↔ L
Eutectic1033L ↔ LaZn + LaZn₂

This table presents a selection of phase transitions in the La-Zn system as identified by thermal analysis techniques.

Thermal Desorption Spectroscopy (TDS), also known as Temperature Programmed Desorption (TPD), is a technique used to study the desorption of molecules from a surface. In the context of metal hydrides, TDS is employed to investigate the kinetics of hydrogen release. The hydrogenated sample is heated at a controlled rate in a vacuum, and the partial pressure of the desorbed hydrogen is monitored with a mass spectrometer as a function of temperature. The resulting spectrum provides information on the desorption temperature, activation energy of desorption, and the nature of hydrogen binding sites.

TDS studies on LaNi₅ hydride (LaNi₅H₆) would reveal one or more desorption peaks, with the peak temperatures indicating the thermal stability of the hydride. For instance, a lower peak temperature suggests weaker hydrogen bonding and easier hydrogen release. By analyzing the shape and position of these peaks at different heating rates, kinetic parameters such as the activation energy for desorption can be calculated. This information is crucial for evaluating the suitability of a material for hydrogen storage applications. Given that substitutions in AB₅-type alloys can tune their hydrogenation properties, TDS would be an essential tool for characterizing the hydrogen release characteristics of any newly developed LaZn₅-based hydrides. researchgate.net

Electrochemical Characterization Methods

Electrochemical methods are vital for determining the thermodynamic properties and evaluating the electrochemical behavior of intermetallic compounds, particularly in applications involving electrodes or corrosion.

The Electromotive Force (EMF) measurement technique is a powerful electrochemical method used to determine the thermodynamic properties of alloys. researchgate.netasminternational.org By constructing a galvanic cell where the alloy is one electrode and a pure component is the other, the measured EMF can be directly related to the partial molar Gibbs free energy of that component in the alloy. From the temperature dependence of the EMF, other key thermodynamic quantities such as partial molar entropy and enthalpy can be derived.

EMF measurements have been performed on La-Zn alloys to determine their thermodynamic functions. In a study by Lesourd and Plambeck, the EMF of a cell of the type (-)La/LaCl₃-LiCl-KCl/La-Zn(saturated)(+) was measured over a temperature range of 456-600 °C. benthamopen.com From these measurements, the thermodynamic properties for the formation of the limiting solid lanthanum-zinc intermetallic compound in equilibrium with the saturated liquid alloy were calculated. The thermodynamic data at 450 °C (723 K) are presented below.

Thermodynamic QuantityValue
Gibbs Free Energy of Formation (ΔGf°)-58.8 ± 0.6 kcal/mole
Entropy of Formation (ΔSf°)-53 cal/deg mole
Enthalpy of Formation (ΔHf°)-97 kcal/mole

This table displays the thermodynamic functions for the formation of the limiting La-Zn intermetallic compound at 450 °C, derived from EMF measurements. benthamopen.com

These data indicate a strong thermodynamic stability for the lanthanum-zinc intermetallic phase.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes occurring at the electrode surface. cecri.res.in

While specific cyclic voltammograms for LaZn₅ were not found in the reviewed literature, the technique's application to other zinc-containing intermetallic compounds can illustrate its utility. For example, CV studies on zinc-transition metal alloys (e.g., Zn-Co, Zn-Ni) have been used to identify the formation and dissolution of different intermetallic phases. cecri.res.inresearchgate.net

When a LaZn₅ electrode is subjected to a CV scan in a suitable electrolyte, one would expect to observe characteristic peaks. During the anodic (positive-going) sweep, a prominent peak would likely correspond to the stripping (dissolution) of zinc from the intermetallic compound. The potential of this peak would be shifted compared to the dissolution of pure zinc, reflecting the different energy state of zinc within the LaZn₅ lattice. The shape and number of dissolution peaks could reveal the presence of different phases or dissolution mechanisms. The cathodic (negative-going) sweep would show the reduction processes, potentially including the re-deposition of zinc or other reactions involving the electrolyte. By analyzing the peak potentials, peak currents, and their dependence on the scan rate, researchers can gain insights into the electrochemical stability, reaction kinetics, and phase transformations of the LaZn₅ electrode.

Computational and Theoretical Investigations of Lanthanum Zinc 1/5

Quantum Mechanical Simulations and First-Principles Calculations

Quantum mechanical simulations, particularly those based on first-principles or ab initio methods, are foundational to computational materials science. These methods solve the quantum mechanical equations governing the behavior of electrons in a material, providing a detailed understanding of its properties without relying on empirical parameters.

Ab initio calculations, derived from the fundamental principles of quantum mechanics, are instrumental in predicting a wide array of material properties. researchgate.net These methods are especially powerful for investigating systems where experimental data is scarce. researchgate.net By calculating the total energy of a system for a given atomic arrangement, it is possible to determine structural properties, mechanical characteristics, and phase stability. researchgate.net

For instance, in a study of rare-earth intermetallic compounds including the related LaZn compound, ab initio calculations were used to determine mechanical and bonding properties. researchgate.net Such studies typically involve the calculation of elastic constants, which are fundamental quantities describing a material's response to mechanical stress and are crucial for understanding its stiffness, stability, and ductility. researchgate.netmdpi.com The insights gained from these calculations can guide the development of new alloys with desired mechanical behaviors. mdpi.com

Table 1: Illustrative Example of Calculated Elastic Properties for a Related Compound (LaZn)

(Note: The following data is for the LaZn compound and serves as an example of the types of properties that can be calculated for LaZn₅ using ab initio methods.)

PropertyCalculated Value
Bulk Modulus (B)45.7 GPa
Shear Modulus (G)22.8 GPa
Young's Modulus (E)59.9 GPa
Pugh's Ratio (B/G)2.00

This table is generated based on data from a study on the LaZn intermetallic compound and is for illustrative purposes only.

Density Functional Theory (DFT) is the most widely used first-principles method in solid-state physics and materials science. mdpi.commdpi.com DFT simplifies the many-body problem of interacting electrons by mapping it onto a system of non-interacting electrons moving in an effective potential. mdpi.com This approach allows for the accurate calculation of the electronic structure, including the band structure and the density of states (DOS), which are crucial for understanding the electrical and bonding properties of a material. mdpi.comresearchgate.net

In the context of intermetallic compounds similar to LaZn₅, DFT calculations have been successfully used to investigate structural stability, electronic properties, and even the effects of doping. mdpi.com For example, a study on the LaNi₅ compound, which shares the same stoichiometry as LaZn₅, utilized DFT to analyze its electronic structure and mechanical properties. youtube.com Such analyses can reveal the nature of chemical bonding, distinguishing between ionic, covalent, and metallic contributions, which in turn influences the material's macroscopic properties. The application of DFT to LaZn₅ would similarly elucidate its electronic characteristics and provide a theoretical foundation for its potential applications.

Atomistic Simulations for Defect and Interface Studies

While quantum mechanical methods are powerful, they are computationally expensive and typically limited to systems with a few hundred atoms. Atomistic simulations, which employ classical interatomic potentials, can model much larger systems containing millions of atoms, making them suitable for studying defects and interfaces. aps.org These simulations are crucial for understanding how imperfections at the atomic scale, such as vacancies, interstitials, and grain boundaries, influence the macroscopic properties of materials. aps.orgpsu.edu

Multi-Scale Modeling Approaches in Materials Science

The properties of materials are often governed by phenomena that span multiple length and time scales. nih.gov Multi-scale modeling aims to bridge these scales by integrating different computational techniques. nih.gov For instance, information from first-principles calculations, such as interatomic potentials, can be used as input for larger-scale atomistic simulations. nih.gov The results from atomistic simulations can then inform mesoscale models that describe the behavior of materials at the micrometer level.

This hierarchical approach allows for a more comprehensive understanding of material behavior, from the electronic level up to the macroscopic scale. In the context of LaZn₅, a multi-scale modeling approach could connect the fundamental electronic structure to its performance in practical applications by modeling processes such as phase transformations, plastic deformation, and fracture.

Predictive Capabilities for Material Design and Optimization

A key advantage of computational modeling is its predictive power, which is increasingly being harnessed for the rational design and optimization of new materials. nih.gov By systematically calculating the properties of hypothetical compounds or by exploring the effects of different alloying elements, researchers can identify promising candidates for specific applications before they are synthesized in the laboratory. mdpi.com This computational-materials-design approach can significantly accelerate the materials discovery process. nih.gov

For LaZn₅, computational design strategies could be employed to explore how its properties can be tailored by doping with other elements or by creating specific microstructures. Optimization algorithms can be coupled with high-throughput DFT calculations to screen large numbers of potential compositions and identify those with enhanced properties, such as improved mechanical strength or specific electronic characteristics.

Utilization of Computational Tools and Software Packages (e.g., VASP, WIEN2K)

The theoretical investigations discussed above are made possible by sophisticated software packages that implement the underlying quantum mechanical and classical simulation methods. The Vienna Ab initio Simulation Package (VASP) and WIEN2k are two of the most widely used codes for first-principles calculations in materials science. vasp.atresearchgate.net

VASP is a plane-wave-based code that is highly efficient for a wide range of materials and is particularly well-suited for calculations involving large systems and molecular dynamics simulations. vasp.atepa.gov WIEN2k, on the other hand, uses a full-potential linearized augmented plane-wave (FP-LAPW) method, which is known for its high accuracy, especially for calculations of electronic properties and in systems with complex electronic structures. mdpi.com The choice between these packages often depends on the specific properties of interest and the computational resources available. Both VASP and WIEN2k are powerful tools that could be effectively used to perform detailed theoretical studies of the LaZn₅ compound. researchgate.net

Alloy Design and Materials Engineering Principles Applied to Lanthanum Zinc 1/5 Systems

Integrated Computational Materials Engineering (ICME) Frameworks

Integrated Computational Materials Engineering (ICME) represents a holistic approach to designing materials, the components made from them, and their associated manufacturing processes by systematically linking material models across multiple length scales. wikipedia.orgosti.gov The core of ICME is the establishment of clear relationships between processing, structure, properties, and performance (PSPP). wikipedia.org For Lanthanum--zinc (1/5) (LaZn5), an ICME framework would connect manufacturing processes like casting or powder metallurgy to the resulting microstructure (e.g., grain size, phase distribution), which in turn dictates the material's functional properties and ultimate performance in an application.

A key enabler of ICME is the use of computational tools to model material behavior at each stage. fraunhofer.dempie.de This involves a suite of models, from the quantum mechanical level up to continuum mechanics. For instance, first-principles calculations based on Density Functional Theory (DFT) can predict fundamental properties of LaZn5, such as its elastic constants and electronic structure, without experimental input. researchgate.nettaylorfrancis.com This data then serves as input for higher-level models.

The CALPHAD (CALculation of PHAse Diagrams) method is a cornerstone of ICME for metallic alloys. nih.gov It uses thermodynamic databases, built from both experimental data and first-principles calculations, to predict phase equilibria, phase fractions, and thermodynamic properties for multi-component systems. nih.govunicen.edu.ar For the La-Zn system, CALPHAD modeling is crucial for understanding phase stability and guiding alloy development. researchgate.net By integrating these computational tools, ICME provides a framework to simulate the entire lifecycle of a LaZn5 component, from its synthesis to its in-service behavior, thereby reducing the need for extensive physical experimentation. osti.gov

Application of Materials Genome Initiative (MGI) Concepts

The Materials Genome Initiative (MGI) is a multi-agency U.S. federal initiative aimed at accelerating the discovery and deployment of advanced materials at a fraction of the cost of traditional methods. sustainable-nano.commgi.govarchives.gov The MGI promotes the development of a materials innovation infrastructure that integrates computational tools, experimental data, and digital data management. mgi.govenergy.gov The core idea is to create a "genome" of materials information that can be mined and utilized to design new materials with desired properties. sustainable-nano.com

In the context of Lanthanum--zinc (1/5), applying MGI concepts involves several key activities:

Data Generation: Systematically generating high-quality computational and experimental data for the La-Zn system. This includes data from DFT calculations on the properties of various La-Zn intermetallics and experimental characterization of their microstructures and performance.

Data Curation and Dissemination: Building curated, easily accessible databases that store this information in a standardized format. This allows researchers to efficiently search for and utilize existing knowledge on La-Zn alloys.

Development of Advanced Tools: Creating and integrating advanced computational tools, such as machine learning algorithms, to analyze the vast datasets and identify complex PSPP relationships that may not be immediately obvious. energy.gov

By fostering a culture of data sharing and developing a robust materials innovation infrastructure, the MGI aims to significantly shorten the typical 20-year timeframe for moving a material from initial discovery to market deployment. mgi.gov For La-Zn based materials, this could mean faster development of new functional materials for a variety of applications.

High-Throughput Computational Screening for Novel Compositions

A central tenet of the MGI is the use of high-throughput computational screening to rapidly evaluate large numbers of candidate materials for specific applications. escholarship.org This approach leverages the power of modern computing to perform calculations on thousands of compounds, identifying the most promising candidates for further experimental investigation. For the La-Zn system, high-throughput screening, often using DFT, can be employed to explore the vast compositional space of ternary, quaternary, and even more complex alloys based on LaZn5. nih.govx-mol.com

The screening process typically involves defining a set of performance criteria, or "descriptors," that are relevant to the desired application. For example, if the goal is to find a new material for a specific electronic application, the screening descriptors might include the electronic band gap, density of states at the Fermi level, and thermodynamic stability. The process would proceed as follows:

A large database of potential crystal structures, including variations of the LaZn5 structure with different elemental substitutions, is generated.

Automated DFT calculations are performed on each structure to compute the values of the chosen descriptors.

The results are filtered based on the predefined criteria to identify a smaller set of promising candidate materials.

This down-selected list of materials can then be synthesized and characterized experimentally, dramatically increasing the efficiency of the discovery process. nih.gov

This high-throughput approach has been successfully applied to discover new materials for applications ranging from batteries to piezoelectrics and is a powerful tool for exploring novel compositions within the La-Zn alloy system. chemrxiv.orgharvard.edu

Screening StageMethodObjectivePotential Outcome for La-Zn System
Initial Screening High-Throughput DFTCalculate fundamental properties of thousands of hypothetical La-Zn-X compounds.Identification of thermodynamically stable compositions with promising electronic or magnetic properties.
Secondary Screening More detailed DFT calculationsInvestigate specific properties (e.g., surface energy, defect formation energy) of promising candidates.Down-selection to a few dozen candidates with robust properties.
Experimental Validation Synthesis and CharacterizationExperimentally verify the predicted properties of the top candidates.Discovery of a new functional material based on the La-Zn system.

Correlation of Processing Parameters, Microstructure Evolution, and Performance

The functional performance of any metallic alloy is intrinsically linked to its microstructure, which is, in turn, controlled by the processing parameters. frontiersin.orgfrontiersin.org Understanding and controlling the intricate relationships between processing, microstructure, and properties is a fundamental aspect of materials engineering and a key focus of ICME. wikipedia.org For LaZn5, which has a hexagonal close-packed (hcp) crystal structure, these relationships can be particularly complex due to the anisotropic nature of hcp materials. frontiersin.orgfrontiersin.org

Different processing techniques will lead to vastly different microstructures in La-Zn alloys. For example:

Casting: The cooling rate during solidification will determine the grain size, the presence of secondary phases, and the degree of chemical segregation.

Powder Metallurgy: Parameters such as powder size, compaction pressure, and sintering temperature will influence the final density, porosity, and grain structure.

Heat Treatment: Post-processing annealing can be used to modify the phase distribution, relieve internal stresses, and promote grain growth.

Advanced characterization techniques, such as scanning and transmission electron microscopy and electron backscatter diffraction, are essential for quantifying the microstructure. iucr.org This experimental data is then used to validate and refine computational models that predict microstructure evolution. For instance, phase-field models can simulate the development of grain structures during solidification or solid-state phase transformations. By correlating these microstructural features with performance metrics (e.g., mechanical strength, electrical conductivity, magnetic coercivity), a comprehensive understanding of the PSPP linkages for LaZn5 can be established. This knowledge is critical for optimizing manufacturing processes to achieve desired performance targets.

Processing ParameterMicrostructural Feature AffectedPotential Impact on Performance
Solidification Cooling Rate Grain size, phase segregationHigher strength, altered electronic transport
Annealing Temperature Phase fractions, grain sizeChanges in ductility and magnetic properties
Mechanical Deformation Texture, dislocation densityAnisotropic mechanical and functional properties

Strategies for Tailoring Composition for Specific Functional Properties

A primary goal of applying ICME and MGI principles is to move beyond simple process optimization to the rational design of new alloys with specific, tailored functional properties. scispace.com For the La-Zn system, this involves strategically modifying the composition of LaZn5 to enhance its intrinsic properties or introduce new functionalities.

Computational tools are indispensable in this endeavor. First-principles calculations can predict how the addition of a third element (X) into the La-Zn system will affect its electronic structure, magnetic properties, and phase stability. arxiv.org For example, DFT calculations can be used to study:

Site Preference: Determining which crystallographic site the alloying element is most likely to occupy in the LaZn5 lattice.

Electronic Doping: Understanding how the alloying element alters the density of states near the Fermi level, which can be used to tune electronic transport properties.

Magnetic Moment Modification: Predicting how the addition of magnetic elements could induce or enhance magnetism in the material.

By combining these atomistic simulations with higher-level models like CALPHAD, researchers can computationally design and evaluate new alloy compositions before committing to expensive and time-consuming experimental synthesis. unicen.edu.ar For instance, if the goal is to develop a La-Zn based material with improved catalytic activity, computational screening could identify alloying elements that modify the surface electronic structure to enhance the adsorption of specific molecules. mdpi.com This "materials-by-design" approach allows for the targeted development of new functional materials based on the LaZn5 intermetallic.

Future Research Directions in Lanthanum Zinc 1/5 Compound Science

Exploration of Novel and Non-Equilibrium Synthesis Pathways

The synthesis of intermetallic compounds is a critical step that dictates their final properties. While traditional methods often rely on high-temperature annealing, future research is increasingly focused on developing novel and non-equilibrium synthesis pathways to produce LaZn5 with controlled size, shape, and potentially metastable structures. acs.orgnih.gov

Non-equilibrium synthesis techniques are particularly promising as they can create materials with unique properties not achievable through conventional routes. psu.edu These methods can kinetically trap atoms in specific arrangements, leading to novel phases. Key areas for future investigation include:

Mechanical Alloying: This solid-state powder processing technique involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. It is a well-established method for producing both stable and metastable intermetallic phases, including those with nanocrystalline structures. Further research could optimize milling parameters (e.g., time, speed, ball-to-powder ratio) to precisely control the phase formation and grain size of LaZn5.

Solution-Phase Synthesis: Wet-chemical methods offer a low-temperature alternative for producing intermetallic nanoparticles with excellent control over morphology and size. oaepublish.com Future work could explore seed-mediated growth, where pre-synthesized nanoparticles act as templates for the deposition of the second metal, or co-reduction of metal precursors in solution to form LaZn5 nanoparticles. oaepublish.com These approaches could lead to the development of LaZn5-based catalysts with high surface areas. nih.gov

Rapid Solidification: Techniques such as melt spinning and laser surface melting involve extremely high cooling rates, which can bypass equilibrium phase transformations and lead to the formation of amorphous or nanocrystalline structures. Investigating the application of these methods to the La-Zn system could reveal new metastable phases with unique magnetic or electronic properties.

The exploration of these synthesis routes is crucial for creating a wider range of LaZn5-based materials and for understanding the fundamental thermodynamics and kinetics that govern their formation. nih.gov

Deeper Understanding of Intrinsic Structure-Property Relationships at the Atomic Scale

The properties of any material are intrinsically linked to its atomic and electronic structure. For LaZn5, which crystallizes in the hexagonal CaCu5-type structure, a deeper understanding of these relationships is essential for tailoring its properties for specific applications. nih.govrsc.org

Future research in this area should focus on:

Electronic Structure and Bonding: The arrangement of electrons in an atom dictates its properties and how it bonds with other atoms. webassign.net The valence electrons, in particular, are responsible for chemical bonding. webassign.net The electronic structure of LaZn5, specifically the nature of the La-Zn and Zn-Zn bonds, governs its electrical conductivity, magnetic behavior, and catalytic activity. ung.edu Advanced spectroscopic techniques combined with theoretical calculations can provide a detailed picture of the density of states and charge distribution, offering insights into how these features influence the material's macroscopic properties. ung.edu

Role of Crystalline Defects: Real crystals are never perfect and contain various defects such as vacancies, interstitials, and dislocations. These defects can have a profound impact on the mechanical, electronic, and chemical properties of intermetallic compounds. Systematic studies on the controlled introduction of defects into the LaZn5 lattice and the subsequent characterization of their effects are needed. This could lead to strategies for enhancing properties like ductility or catalytic selectivity.

Influence of Stoichiometry and Site Occupancy: While the ideal stoichiometry is LaZn5, deviations from this ratio can occur, leading to the formation of solid solutions or different intermetallic phases. Investigating the effects of slight variations in composition on the crystal structure and physical properties is an important research avenue. Furthermore, in related CaCu5-type structures, site-substitution is a common strategy to tune properties. aps.org Exploring the substitution of La or Zn with other elements could be a fruitful area for discovering new materials with enhanced functionalities.

Discovery and Optimization of Lanthanum-zinc (1/5) for Emerging and Multifunctional Applications

While intermetallic compounds have been studied for some time, the discovery of new applications for specific phases like LaZn5 is an ongoing endeavor. tul.czcityu.edu.hk Future research should be directed towards exploring its potential in several emerging fields. researchgate.net

Potential Application AreaResearch Focus
Catalysis Investigating LaZn5 as a catalyst or catalyst precursor for reactions such as ammonia (B1221849) synthesis or CO2 reduction. The related LaNi5 has shown promise in this area. rsc.orgflogen.org
Hydrogen Storage Exploring the hydrogen absorption and desorption characteristics of LaZn5. The parent compound LaNi5 is a well-known hydrogen storage material. nih.govresearchgate.netnih.gov
Magnetic Materials Characterizing the magnetic properties of LaZn5 and its doped variants for potential use in permanent magnets or magnetic refrigeration. tul.cz
Corrosion Resistance Evaluating LaZn5 as a component in corrosion-resistant coatings, as rare-earth-zinc alloys have shown potential in this area. researchgate.net

The optimization of LaZn5 for these applications will require a close feedback loop between synthesis, characterization, and performance testing. For instance, creating nanocrystalline LaZn5 through novel synthesis routes could significantly enhance its catalytic activity due to the increased surface area.

Development and Application of Advanced In-situ/Operando Characterization Techniques

To truly understand the behavior of LaZn5 during synthesis, processing, or in an application, it is crucial to observe it in real-time under operating conditions. This is the domain of in-situ and operando characterization techniques, which provide dynamic information about a material's structural and chemical evolution. mdpi.com

Future research will greatly benefit from the application of techniques such as:

In-situ X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM): These methods allow for the real-time observation of phase transformations, crystal growth, and defect dynamics during processes like annealing or catalytic reactions. nih.govethz.chmdpi.com For example, in-situ XRD can track the transition from a disordered to an ordered intermetallic phase during heating, providing critical data for optimizing synthesis protocols. nih.govmalvernpanalytical.com Operando TEM can visualize the structural evolution of catalysts under reaction conditions. researchgate.net

Synchrotron-based Techniques: High-intensity synchrotron X-rays enable rapid data collection, which is essential for studying fast processes like solidification. mmc-series.org.uk Techniques like operando X-ray tomography combined with diffraction can provide 4D (3D space + time) information on the formation of intermetallic phases in alloys. researchgate.net

Spectroscopic Methods: In-situ spectroscopic techniques, such as X-ray absorption spectroscopy (XAS) and Raman spectroscopy, can provide real-time information about the electronic structure and chemical state of the elements in LaZn5 during a chemical reaction.

The integration of these advanced characterization tools will provide unprecedented insights into the dynamic behavior of LaZn5, moving beyond the static picture offered by traditional ex-situ methods. unt.eduresearchgate.net

Fostering Synergistic Experimental and Computational Research Paradigms

The complexity of intermetallic systems makes a purely experimental approach to materials discovery and optimization both time-consuming and expensive. The integration of computational modeling with experimental research offers a powerful, synergistic paradigm to accelerate progress. nih.govresearchgate.net

Key aspects of this integrated approach include:

Predictive Modeling: Computational methods, particularly those based on Density Functional Theory (DFT), can be used to predict the structural, electronic, and thermodynamic properties of LaZn5. aps.orgrsc.orgyoutube.com DFT calculations can help identify stable crystal structures, predict the effects of doping, and calculate formation energies, providing valuable guidance for experimental synthesis efforts. nih.govresearchgate.net

Mechanism Elucidation: Computational simulations can provide atomic-level insights into dynamic processes that are difficult to observe experimentally. For example, molecular dynamics simulations could be used to model the diffusion of atoms during the formation of the LaZn5 phase or the interaction of reactant molecules with a LaZn5 surface in a catalytic process.

Data-Driven Discovery: As more experimental and computational data on intermetallic compounds are generated, machine learning and data-driven approaches can be employed to identify hidden correlations and predict new compounds with desired properties. acs.org This data-centric methodology can significantly accelerate the discovery of novel materials based on the LaZn5 structure. nih.gov

By combining the predictive power of computational modeling with the real-world validation of experimental synthesis and characterization, researchers can create a more efficient and insightful discovery cycle for advancing the science and application of the LaZn5 compound. cambridge.org

Q & A

Q. How do interfacial reactions between Lanthanum-Zinc (1/5) and substrate materials affect its performance in energy storage applications?

  • Methodological Answer : Use TEM-EELS to analyze interfacial diffusion layers in coin cell configurations. Electrochemical impedance spectroscopy (EIS) at varying states of charge (SOC) quantifies charge-transfer resistance changes .

Methodological Notes

  • Data Reliability : Always include error margins (e.g., ±2σ) in XRD lattice parameters and electrochemical data. Use Grubbs’ test to exclude outliers in replicated experiments .
  • Cross-Disciplinary Validation : Collaborate with computational chemists to align experimental findings with theoretical models, ensuring mechanistic explanations are robust .

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